Cas no 814262-90-3 (2-(Benzyloxy)-5-hydroxybenzoic acid)
2-(Benzyloxy)-5-hydroxybenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(Benzyloxy)-5-hydroxybenzoic acid
- 5-BROMO-2-HYDROXY-4,6-DIMETHYLNICOTINONITRILE
- 5-Bromo-2-hydroxy-4,6-dimethyl-nicotinonitrile
- 5-BROMO-3-CYANO-4,6-DIMETHYL-2-HYDROXYPYRIDINE
- 5-hydroxy-2-(phenylmethoxy)Benzoic acid
- Benzoic acid,5-hydroxy-2-(phenylmethoxy)-
- CS-0313872
- SCHEMBL344398
- 814262-90-3
- FT-0742426
- E74250
- QFVLBJUZNZZXFF-UHFFFAOYSA-N
- 5-hydroxy-2-[(phenylmethyl)oxy]benzoic acid
- 5-hydroxy-2-phenylmethoxybenzoic acid
- 2-(Benzyloxy)-5-hydroxybenzoicacid
- A864558
- DTXSID90647241
- DB-075766
-
- MDL: MFCD20275078
- Inchi: 1S/C14H12O4/c15-11-6-7-13(12(8-11)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H,16,17)
- InChI Key: QFVLBJUZNZZXFF-UHFFFAOYSA-N
- SMILES: O(C1C=CC(=CC=1C(=O)O)O)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 244.07355886g/mol
- Monoisotopic Mass: 244.07355886g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 273
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 66.8Ų
2-(Benzyloxy)-5-hydroxybenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019094000-1g |
2-(Benzyloxy)-5-hydroxybenzoic acid |
814262-90-3 | 95% | 1g |
$357.00 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1384542-5g |
2-(Benzyloxy)-5-hydroxybenzoic acid |
814262-90-3 | 95+% | 5g |
¥1152.00 | 2024-07-28 | |
| A2B Chem LLC | AH57636-250mg |
5-Bromo-2-hydroxy-4,6-dimethyl-nicotinonitrile |
814262-90-3 | 95%+ | 250mg |
$260.00 | 2024-04-19 | |
| A2B Chem LLC | AH57636-1g |
5-Bromo-2-hydroxy-4,6-dimethyl-nicotinonitrile |
814262-90-3 | 95%+ | 1g |
$510.00 | 2024-04-19 | |
| A2B Chem LLC | AH57636-5g |
5-Bromo-2-hydroxy-4,6-dimethyl-nicotinonitrile |
814262-90-3 | 95%+ | 5g |
$1010.00 | 2024-04-19 | |
| Crysdot LLC | CD12029007-1g |
2-(Benzyloxy)-5-hydroxybenzoic acid |
814262-90-3 | 95+% | 1g |
$433 | 2024-07-24 | |
| Ambeed | A658019-250mg |
2-(Benzyloxy)-5-hydroxybenzoic acid |
814262-90-3 | 95+% | 250mg |
$376.0 | 2025-04-16 | |
| Ambeed | A658019-1g |
2-(Benzyloxy)-5-hydroxybenzoic acid |
814262-90-3 | 95+% | 1g |
$727.0 | 2025-04-16 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY412378-5g |
2-(Benzyloxy)-5-hydroxybenzoic Acid |
814262-90-3 | ≥95% | 5g |
¥15840.00 | 2025-04-12 |
2-(Benzyloxy)-5-hydroxybenzoic acid Suppliers
2-(Benzyloxy)-5-hydroxybenzoic acid Related Literature
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 2-(Benzyloxy)-5-hydroxybenzoic acid
Introduction to 2-(Benzyloxy)-5-hydroxybenzoic acid (CAS No. 814262-90-3)
2-(Benzyloxy)-5-hydroxybenzoic acid, identified by its Chemical Abstracts Service (CAS) number 814262-90-3, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a benzyloxy substituent at the C-2 position and a hydroxyl group at the C-5 position of a benzoic acid backbone, exhibits a unique structural framework that lends itself to diverse applications in medicinal chemistry and material science. The presence of both hydrophilic and lipophilic moieties makes it a versatile intermediate for the synthesis of more complex molecules, including potential drug candidates and functional materials.
The synthesis of 2-(Benzyloxy)-5-hydroxybenzoic acid typically involves multi-step organic transformations, often starting from commercially available aromatic precursors. The benzyloxy group can be introduced via nucleophilic substitution reactions, while the hydroxyl group can be incorporated through oxidation or hydrolysis pathways. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity in the final product. These methods align with contemporary trends in green chemistry, emphasizing efficiency and minimal waste generation.
In recent years, 2-(Benzyloxy)-5-hydroxybenzoic acid has garnered attention for its potential applications in the development of novel therapeutic agents. Its structural motif is reminiscent of natural products and bioactive molecules, suggesting possible biological activities such as antioxidant, anti-inflammatory, or antimicrobial properties. Preliminary in vitro studies have hinted at its efficacy in modulating certain enzymatic pathways, making it a promising scaffold for drug discovery. The hydroxyl and benzyloxy groups provide multiple sites for further functionalization, allowing chemists to tailor the molecule's properties for specific biological targets.
One of the most compelling aspects of 2-(Benzyloxy)-5-hydroxybenzoic acid is its role as a building block in the synthesis of more complex molecules. For instance, it can serve as a precursor for designing heterocyclic compounds or conjugates that enhance drug delivery systems. The benzyloxy group, in particular, is known to improve solubility and bioavailability when incorporated into pharmacophores. This feature is particularly valuable in the development of oral formulations or topical treatments where permeability across biological membranes is a critical factor.
Recent advancements in computational chemistry have further highlighted the potential of 2-(Benzyloxy)-5-hydroxybenzoic acid. Molecular modeling studies suggest that modifications to its structure could lead to enhanced binding affinity to specific protein targets. By leveraging machine learning algorithms, researchers can predict optimal substitutions that maximize biological activity while minimizing side effects. This interdisciplinary approach combines traditional synthetic chemistry with cutting-edge computational methods, accelerating the discovery process.
The compound's stability under various conditions has also been studied extensively. 2-(Benzyloxy)-5-hydroxybenzoic acid has been found to exhibit good thermal stability, making it suitable for industrial-scale production without significant degradation. Additionally, its compatibility with standard purification techniques ensures high-quality yields for subsequent applications. These characteristics make it an attractive choice for both academic research laboratories and industrial settings where reliability and reproducibility are paramount.
In conclusion, 2-(Benzyloxy)-5-hydroxybenzoic acid (CAS No. 814262-90-3) represents a fascinating compound with broad applications in pharmaceuticals and materials science. Its unique structural features offer opportunities for innovation in drug design and material development. As research continues to uncover new synthetic pathways and biological functions, this molecule is poised to play an increasingly important role in advancing scientific knowledge and technological applications.
814262-90-3 (2-(Benzyloxy)-5-hydroxybenzoic acid) Related Products
- 14389-86-7(2-Benzyloxybenzoic acid)
- 820234-28-4(Benzoic acid, 2-[(3-methoxyphenyl)methoxy]-)
- 820234-27-3(Benzoic acid, 2-[(2-methoxyphenyl)methoxy]-)
- 14160-71-5(5-ethoxy-2-hydroxybenzoic acid)
- 88709-18-6(Benzoic acid, 2-ethoxy-4-methyl-)
- 67127-91-7(2,5-Bis(benzyloxy)benzoic acid)
- 169209-25-0(2-(Benzyloxy)-5-formylbenzoic acid)
- 16094-44-3(5-(Benzyloxy)-2-hydroxybenzoic acid)
- 744242-83-9(2-(3-Methylphenyl)methoxybenzoic Acid)
- 350997-60-3(2 5-DIETHOXYBENZOIC ACID 97)